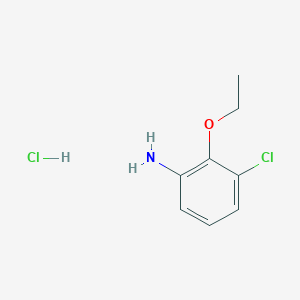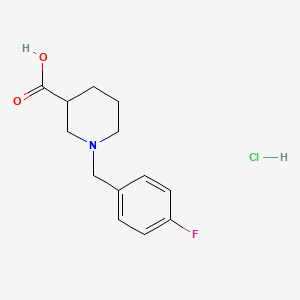
(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride
説明
科学的研究の応用
Antimicrobial and Anticoccidial Activity
- Georgiadis (1976) conducted a study on derivatives of pyran-3(4H)-one, revealing significant antimicrobial activity and superior coccidiostatic properties compared to the starting material. Although not directly involving (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride, this research highlights the potential of related compounds in treating microbial infections and coccidiosis in poultry (Georgiadis, 1976).
Electrophilic Amination and Asymmetric Hydroboration
- Knight et al. (1997) explored the electrophilic amination of catecholboronate esters, a process potentially relevant to the synthesis of compounds like this compound. This research contributes to understanding the synthesis routes for such compounds (Knight et al., 1997).
Analgesic Activity
- Rádl et al. (2000) investigated substituted benzofurans and benzothiophenes, leading to compounds with considerable analgesic activity. This study suggests the potential of related compounds, including this compound, in pain management (Rádl et al., 2000).
Pharmaceutical Manufacturing Processes
- Shi et al. (2015) developed a pharmaceutical manufacturing process for a benzylpurine compound, highlighting the potential applications in large-scale pharmaceutical production. This research underscores the importance of efficient synthesis methods for related compounds (Shi et al., 2015).
Nucleoside Transport Inhibition
- Tromp et al. (2004) explored the replacement of the ribose moiety by substituted benzyl groups in nucleoside transport inhibitors. This research could be relevant to understanding how derivatives of this compound might interact with nucleoside transport mechanisms (Tromp et al., 2004).
Carcinogenicity Studies
- Miller et al. (1957) investigated the carcinogenicity of various fluoro and other derivatives in rats, providing insights into the potential health risks associated with related compounds (Miller et al., 1957).
Synthesis of Fluorinated Compounds
- Ghosh et al. (2009) synthesized alpha-fluorovinyl Weinreb amides and alpha-fluoroenones from a common fluorinated building block, which could have implications for the synthesis of this compound (Ghosh et al., 2009).
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-methoxypropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO.ClH/c1-9(8-14-2)13-7-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYIAEXWPJHPKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC=C(C=C1)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride](/img/structure/B3088384.png)
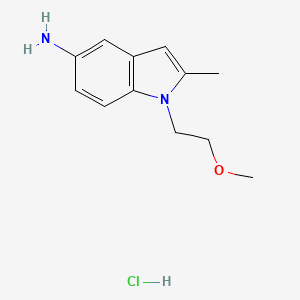
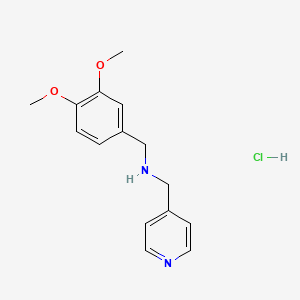
![(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B3088398.png)

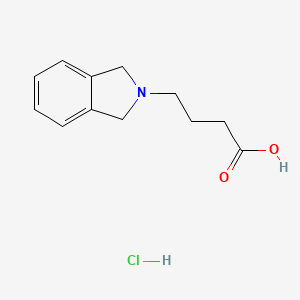
![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride](/img/structure/B3088436.png)

![[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3088444.png)
![5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate](/img/structure/B3088445.png)
![[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride](/img/structure/B3088457.png)

